N-(2-fluoroethyl)cyclopentanesulfonamide
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Overview
Description
N-(2-fluoroethyl)cyclopentanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring and a 2-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopentanesulfonyl chloride+2-fluoroethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)cyclopentanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanesulfonic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanesulfonamides.
Scientific Research Applications
N-(2-fluoroethyl)cyclopentanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)cyclopentanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The 2-fluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanesulfonamide: Lacks the 2-fluoroethyl group, which may result in different chemical and biological properties.
N-(2-chloroethyl)cyclopentanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(2-bromoethyl)cyclopentanesulfonamide: Contains a bromine atom, leading to different chemical behavior compared to the fluorine-containing compound.
Uniqueness
N-(2-fluoroethyl)cyclopentanesulfonamide is unique due to the presence of the 2-fluoroethyl group, which can influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C7H14FNO2S |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-(2-fluoroethyl)cyclopentanesulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c8-5-6-9-12(10,11)7-3-1-2-4-7/h7,9H,1-6H2 |
InChI Key |
CPTPXPPBBCPNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)NCCF |
Origin of Product |
United States |
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